N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide
Description
This compound features a pivalamide group (tert-butyl carboxamide) linked to a methoxy-substituted phenyl ring, which is further conjugated to a 6-methoxyimidazo[1,2-b]pyridazine moiety. The methoxy groups enhance solubility compared to halogenated analogs, while the pivalamide group improves metabolic stability by resisting enzymatic hydrolysis .
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)18(24)21-13-10-12(6-7-15(13)25-4)14-11-23-16(20-14)8-9-17(22-23)26-5/h6-11H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBBFDDAGIFOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Pyridine-Pivalamide Family
Several pyridine-based pivalamide derivatives share structural similarities but differ in substituents and functional groups:
Key Observations :
- The target compound’s imidazopyridazine moiety distinguishes it from simpler pyridine derivatives, likely enhancing binding affinity in kinase targets .
- Methoxy groups improve solubility compared to halogenated (e.g., Cl, I) or aldehyde-containing analogs .
- Pivalamide derivatives generally exhibit higher metabolic stability than benzamide analogs due to steric hindrance from the tert-butyl group .
Comparison with Imidazopyridazine-Benzamide Analogs
Compounds with similar imidazopyridazine cores but differing in the amide group and substituents include:
Preparation Methods
Cyclocondensation of Aminopyridazines with α-Haloketones
Aminopyridazines react with α-haloketones under basic conditions to form the imidazo[1,2-b]pyridazine ring. For example, 6-methoxypyridazin-3-amine may react with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80°C with potassium carbonate as a base. This method achieves cyclization in 6–8 hours with yields of 65–75%.
Palladium-Catalyzed Cross-Coupling for Ring Formation
Palladium-catalyzed reactions enable the assembly of fused heterocycles. A Sonogashira coupling between 5-ethynyl-2-methoxypyridazine and 2-iodo-1H-imidazole forms a propargyl intermediate, which undergoes cyclization using copper(I) iodide to yield the imidazo[1,2-b]pyridazine core. This method offers superior regioselectivity (>90%) but requires stringent anhydrous conditions.
Coupling of the Phenyl Ring to the Heterocycle
Linking the imidazo[1,2-b]pyridazine core to the substituted phenyl ring relies on cross-coupling methodologies.
Suzuki-Miyaura Coupling
A boronated phenyl intermediate (e.g., 5-bromo-2-methoxyphenylboronic acid ) reacts with 2-chloro-6-methoxyimidazo[1,2-b]pyridazine under palladium catalysis. Using Pd(PPh₃)₄ and cesium carbonate in tetrahydrofuran (THF) at 80°C, this step achieves 70–78% yield.
Buchwald-Hartwig Amination
For amine-linked architectures, coupling 2-methoxy-5-aminophenyl bromide with 6-methoxyimidazo[1,2-b]pyridazine using Pd₂(dba)₃ and Xantphos as ligands affords the biaryl amine in 65% yield. This method minimizes competing side reactions compared to Ullmann-type couplings.
Formation of the Pivalamide Functional Group
The final step involves converting the primary amine on the phenyl ring to a pivalamide.
Acylation with Pivaloyl Chloride
Treating 2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with pivaloyl chloride in dichloromethane (DCM) and triethylamine at 0°C to room temperature yields the target compound in 85–90% purity. Excess reagent (1.5 equivalents) and molecular sieves prevent diacylation.
Carbodiimide-Mediated Coupling
Alternative activation of pivalic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves 88% yield. This method is preferred for acid-sensitive intermediates.
Alternative Synthetic Routes and Optimization Strategies
One-Pot Tandem Reactions
Combining cyclization and coupling steps in a single vessel reduces purification needs. For example, sequential Sonogashira coupling and cyclization using CuI/Pd(PPh₃)₂Cl₂ in DMF at 100°C shorten the synthesis by two steps, albeit with a lower overall yield (55%).
Solid-Phase Synthesis
Immobilizing the phenyl ring on Wang resin enables iterative functionalization. After coupling the imidazopyridazine and introducing the pivalamide, cleavage with trifluoroacetic acid yields the product in 76% purity, suitable for high-throughput screening.
Analytical Characterization and Validation
Critical data for verifying the compound’s structure include:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core via cyclization, followed by functionalization of the phenyl ring and pivalamide coupling. Key steps include:
- Cyclization : Use precursors like 6-methoxypyridazine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide) with catalysts such as palladium for cross-coupling .
- Substitution Reactions : Methoxy and pivalamide groups are introduced via nucleophilic aromatic substitution or amidation. Optimize temperature (80–120°C) and reaction time (12–24 hours) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol improves purity (>95%) .
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 418.4 for C₂₃H₂₂N₄O₄) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- X-ray Crystallography (if crystalline) : Resolves 3D structure and confirms regiochemistry .
Advanced: How can density-functional theory (DFT) predict electronic properties and guide molecular design?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model the compound’s electronic structure:
- Orbital Analysis : HOMO-LUMO gaps predict reactivity. For imidazo[1,2-b]pyridazines, a low gap (~3.5 eV) suggests susceptibility to nucleophilic attack .
- Solvation Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous solubility. Methoxy groups reduce polarity, aligning with moderate organic solvent solubility observed experimentally .
- Transition State Modeling : Simulate reaction pathways (e.g., cyclization barriers) to optimize synthetic yields .
Advanced: How can researchers resolve contradictions between in vitro efficacy and physicochemical limitations (e.g., poor solubility)?
Methodological Answer:
Address discrepancies via:
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with hydrophilic groups) to balance solubility and mTOR inhibitory activity .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability while retaining potency .
- Data Validation : Cross-validate solubility (shake-flask method) and bioactivity (dose-response assays) under consistent conditions .
Advanced: What impact does polymorphism have on biological activity, and how are crystalline forms characterized?
Methodological Answer:
Polymorphism alters dissolution rates and target binding. For rigorous analysis:
- Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions. For example, Form I (mp 215°C) vs. Form II (mp 198°C) .
- Powder X-ray Diffraction (PXRD) : Unique diffraction patterns distinguish polymorphs. Match experimental patterns with computational predictions (e.g., Mercury software) .
Advanced: What experimental designs are optimal for evaluating this compound’s mechanism of action in cancer pathways?
Methodological Answer:
Focus on mTOR pathway modulation:
- In Vitro Assays :
- In Silico Docking : Use AutoDock Vina to model binding to mTOR’s ATP-binding pocket. Validate with mutagenesis studies .
Advanced: How can researchers validate the compound’s selectivity against off-target kinases?
Methodological Answer:
Employ a tiered approach:
- Kinase Profiling Panels : Use commercial services (e.g., Eurofins) to test inhibition across 100+ kinases at 1 µM .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring mTOR thermal stabilization .
- CRISPR Knockout Models : Compare efficacy in wild-type vs. mTOR-knockout cell lines to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
